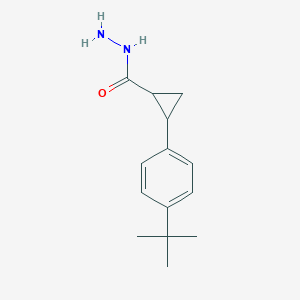

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(17)16-15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQNNQGLRZLURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343345 | |

| Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438616-66-1 | |

| Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

CAS Number: 438616-66-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-tert-butylphenyl)cyclopropanecarbohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, a robust synthetic pathway, and its potential biological significance, drawing upon the well-established roles of its constituent chemical motifs: the cyclopropane ring, the 4-tert-butylphenyl group, and the carbohydrazide functional group. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Introduction: Unpacking the Therapeutic Potential

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. Small molecules incorporating unique structural motifs are of particular interest as they can explore novel chemical spaces and interact with biological targets in innovative ways. This compound emerges as a compelling scaffold, integrating three key pharmacophoric elements that have independently shown significant promise in medicinal chemistry.

The cyclopropane ring , a strained three-membered carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and confer conformational rigidity.[1] The 4-tert-butylphenyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, compounds containing this moiety have been investigated for a range of biological activities. The carbohydrazide functional group is a versatile pharmacophore known to be a key component in a wide array of biologically active compounds, including those with antibacterial, antifungal, and anticancer properties.[2]

This guide will dissect the synthesis of this compound, providing a detailed, field-proven protocol. It will further explore the potential biological activities of this molecule by examining the established roles of its constituent parts, offering a rationale for its potential applications in drug development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 438616-66-1 | Fluorochem |

| Molecular Formula | C₁₄H₂₀N₂O | Fluorochem |

| Molecular Weight | 232.32 g/mol | Fluorochem |

| IUPAC Name | 2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide | Fluorochem |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN | Fluorochem |

| InChI Key | XWQNNQGLRZLURU-UHFFFAOYSA-N | Fluorochem |

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, starting from the corresponding carboxylic acid precursor. The rationale behind this synthetic strategy is the reliable and high-yielding nature of the reactions involved.

Synthesis of the Precursor: 2-(4-tert-Butylphenyl)cyclopropanecarboxylic Acid

The initial step involves the synthesis of 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid. While several methods exist for the formation of cyclopropane rings, a common and effective approach is the Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated ester, followed by hydrolysis.

Experimental Protocol:

-

Knoevenagel Condensation: To a solution of 4-tert-butylbenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product. Filter, wash with water, and dry to yield (E)-3-(4-tert-butylphenyl)acrylic acid.

-

Esterification: Convert the acrylic acid to its ethyl ester by reacting with thionyl chloride followed by ethanol. This provides the substrate for the cyclopropanation reaction.

-

Simmons-Smith Cyclopropanation: Prepare the Simmons-Smith reagent by activating zinc-copper couple with diiodomethane in a suitable solvent like diethyl ether. Add the ethyl (E)-3-(4-tert-butylphenyl)acrylate to the reagent and stir at room temperature or with gentle heating until the starting material is consumed.

-

Hydrolysis: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The resulting crude ester is then hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification to yield 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Purify the product by recrystallization or column chromatography.

Conversion to this compound

The final step is the conversion of the carboxylic acid to the corresponding carbohydrazide. A common and efficient method involves the activation of the carboxylic acid, followed by reaction with hydrazine hydrate.[3][4]

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

-

Reaction with Hydrazine Hydrate: Dissolve the crude acyl chloride in a suitable solvent like THF or dichloromethane and cool to 0 °C. Add a solution of hydrazine hydrate in the same solvent dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Upon completion of the reaction, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, including the characteristic signals for the tert-butyl group, the aromatic protons, the cyclopropane ring protons, and the carbohydrazide protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Potential Biological Activities and Applications in Drug Discovery

The Role of the Cyclopropane Moiety

The inclusion of a cyclopropane ring can significantly impact the pharmacological profile of a molecule.[5] Its rigid, three-dimensional structure can lead to:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to their acyclic counterparts.[5]

-

Improved Potency: The conformational constraint imposed by the cyclopropane ring can lock the molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.

-

Novel Structure-Activity Relationships (SAR): The unique stereoelectronic properties of the cyclopropane ring can be exploited to fine-tune the binding affinity and selectivity of a drug candidate.

The Influence of the 4-tert-Butylphenyl Group

The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often introduced to:

-

Increase Lipophilicity: This can enhance membrane permeability and potentially improve oral absorption.

-

Engage in Hydrophobic Interactions: The bulky tert-butyl group can fit into hydrophobic pockets of target proteins, contributing to binding affinity.

-

Modulate Pharmacokinetics: The presence of this group can influence the distribution and metabolism of the drug.

The Significance of the Carbohydrazide Functional Group

The carbohydrazide moiety is a versatile pharmacophore with a rich history in drug development.[6] It is a key structural feature in numerous compounds with a wide range of biological activities, including:

-

Antimicrobial Activity: Many carbohydrazide derivatives have demonstrated potent antibacterial and antifungal properties.[2]

-

Anticancer Activity: The carbohydrazide scaffold has been explored for the development of novel anticancer agents.[6]

-

Anti-inflammatory and Analgesic Effects: Certain carbohydrazide-containing compounds have shown promise as anti-inflammatory and analgesic agents.

Given these considerations, this compound represents a promising starting point for the development of novel therapeutic agents. Its unique combination of structural motifs warrants its inclusion in screening libraries for a variety of disease targets.

Future Directions and Conclusion

This technical guide has provided a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, and a rationale for its potential biological applications. The synthesis is straightforward and relies on well-established chemical transformations.

The true therapeutic potential of this molecule remains to be fully elucidated through rigorous biological screening. Based on the known pharmacological properties of its constituent fragments, future research should focus on evaluating its activity in assays for:

-

Antimicrobial efficacy against a panel of clinically relevant bacteria and fungi.

-

Antiproliferative activity in various cancer cell lines.

-

Enzyme inhibition assays, particularly for targets where conformational rigidity and hydrophobic interactions are known to be important.

References

-

ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

-

PubChem. 1-(4-Tert-butylphenyl)cyclopropane-1-carboxylic acid. [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. [Link]

-

MDPI. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

-

ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods? [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

-

PubMed. A new procedure for preparation of carboxylic acid hydrazides. [Link]

-

PubMed Central. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

ResearchGate. Synthesis and structure-activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2010041051A1 - Pharmaceutical formulation 514 - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. As specific empirical data for this compound is not publicly available, this document serves as a predictive reference based on foundational spectroscopic principles and data from analogous chemical structures. We present detailed, field-proven protocols for acquiring ¹H NMR, ¹³C NMR, ATR-IR, and HRMS data, followed by an in-depth analysis and interpretation of the predicted spectra. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, purify, and characterize this molecule and similar chemical entities, ensuring scientific integrity and accelerating research timelines.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. This compound, a molecule combining a bulky hydrophobic moiety (4-tert-butylphenyl), a strained cyclopropane ring, and a polar carbohydrazide group, presents a unique structural and electronic profile. Its potential applications hinge on the precise arrangement of these functional groups. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for validating its identity and purity.

This guide explains the causality behind the selection of specific spectroscopic techniques—¹H and ¹³C Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—and provides a self-validating workflow for its complete characterization.

Molecular Structure and Predicted Spectroscopic Features

The logical starting point for any spectroscopic analysis is the molecule's structure. The key to interpreting the resulting spectra lies in deconstructing the molecule into its constituent fragments and predicting their characteristic signals.

-

Structure: this compound

-

Molecular Formula: C₁₄H₂₀N₂O

-

Molecular Weight: 232.32 g/mol

For the purpose of this guide, we will assume the trans configuration of the substituents on the cyclopropane ring, as it is the thermodynamically more stable isomer.

Caption: Predicted structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] We will outline protocols for both ¹H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR

Causality: The choice of deuterochloroform (CDCl₃) as a solvent is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak. A sample concentration of 10-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR ensures a good signal-to-noise ratio within a reasonable acquisition time on a standard 400-500 MHz spectrometer.[2]

-

Sample Preparation:

-

Accurately weigh 10-25 mg of the analyte.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃.[3]

-

Filter the solution through a pipette plugged with cotton wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum (zgpr or similar).[4]

-

Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a high-quality spectrum.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis to the residual CHCl₃ peak at δ 7.26 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (zgpg or similar).

-

Use a spectral window of approximately -10 to 220 ppm.

-

Collect 1024-4096 scans, depending on the sample concentration.

-

Process the data and reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, tert-butyl, cyclopropyl, and hydrazide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~8.0 | br s | 1H | -CONH - | Amide protons are typically broad due to quadrupole coupling with nitrogen and chemical exchange. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group. |

| 7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to t-Bu) | Aromatic protons ortho to the alkyl group appear as a doublet. The para-substitution pattern creates a classic AA'BB' system, often simplified to two doublets.[5] |

| 7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to cyclopropyl) | These protons are slightly upfield compared to their counterparts due to the weaker electronic effect of the cyclopropyl group. |

| ~4.1 | br s | 2H | -NH₂ | Amine protons are also broad and their chemical shift can be highly variable depending on concentration and solvent. |

| ~2.2 | m | 1H | Ar-CH - (cyclopropyl) | The benzylic proton on the cyclopropane ring is deshielded by the aromatic ring and appears as a complex multiplet due to coupling with the other three cyclopropyl protons. |

| ~1.6 | m | 1H | -CO-CH - (cyclopropyl) | This proton is deshielded by the adjacent carbonyl group. |

| 1.31 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a highly characteristic signal.[6] |

| ~1.2-1.0 | m | 2H | -CH₂ - (cyclopropyl) | The diastereotopic methylene protons of the cyclopropane ring will show complex splitting patterns due to both geminal and vicinal coupling, appearing in the characteristic upfield aliphatic region. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~174.0 | C =O | The carbonyl carbon of the hydrazide is significantly deshielded and appears far downfield. |

| ~149.0 | Ar-C (ipso, attached to t-Bu) | Quaternary aromatic carbon attached to the tert-butyl group.[6] |

| ~139.0 | Ar-C (ipso, attached to cyclopropyl) | Quaternary aromatic carbon attached to the cyclopropane ring. |

| ~126.5 | Ar-CH (ortho to cyclopropyl) | Aromatic CH carbons. |

| ~125.5 | Ar-CH (ortho to t-Bu) | Aromatic CH carbons. |

| ~34.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[6] |

| ~31.5 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group.[6] |

| ~28.0 | Ar-CH - (cyclopropyl) | Benzylic cyclopropyl carbon. |

| ~25.0 | -CO-CH - (cyclopropyl) | Cyclopropyl carbon adjacent to the carbonyl. |

| ~16.0 | -CH₂ - (cyclopropyl) | The methylene carbon of the cyclopropane ring appears significantly upfield due to the ring strain and shielding effects. |

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups present in a molecule.[7][8]

Experimental Protocol: ATR-IR

Causality: The ATR method is chosen for its simplicity, requiring minimal to no sample preparation.[9] A solid sample is brought into direct contact with a high-refractive-index crystal (typically diamond), and an evanescent wave penetrates a few microns into the sample, providing a high-quality spectrum of the material's surface.[10]

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 32-64 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

| 3350-3200 | Medium, Broad | N-H stretch | The two bands correspond to the symmetric and asymmetric stretching of the primary amine (-NH₂) and the single N-H stretch of the secondary amide. Broadness is due to hydrogen bonding. |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring.[11] |

| 2960-2850 | Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl and cyclopropyl groups.[11] |

| ~1650 | Strong | C=O stretch (Amide I) | This is a very strong and characteristic absorption for the carbonyl group in an amide. Its position is lower than a ketone due to resonance with the nitrogen lone pair.[12] |

| ~1610 | Medium | N-H bend | Bending vibration of the N-H bonds in the hydrazide moiety. |

| ~1500, ~1460 | Medium | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.[13][14]

Experimental Protocol: ESI-HRMS

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.[15] This allows for a clear determination of the molecular weight.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Add a trace amount of formic acid (0.1%) to the solution to promote protonation and enhance the formation of the [M+H]⁺ ion.

-

-

Instrument Setup (e.g., TOF or Orbitrap):

-

Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the instrument's software to calculate the elemental composition based on the highly accurate measured mass. The calculated formula should match the theoretical formula within a narrow error margin (typically < 5 ppm).

-

Predicted HRMS Data

| Parameter | Predicted Value |

| Ionization Mode | ESI Positive |

| Molecular Formula | C₁₄H₂₀N₂O |

| Exact Mass (Neutral) | 232.15756 |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₁₄H₂₁N₂O]⁺ | 233.16484 |

Expected Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur.[16] Key fragmentation pathways for phenylcyclopropane derivatives often involve the loss of the substituent on the ring or cleavage of the cyclopropane ring itself.[17] A prominent fragment could arise from the cleavage of the bond between the cyclopropane ring and the carbonyl group, leading to a [C₁₀H₁₃]⁺ fragment (m/z 133.1012) corresponding to the tert-butylphenylcyclopropyl cation. Aromatic compounds typically show an intense molecular ion peak.[18]

Integrated Spectroscopic Workflow

The synergy of these techniques provides a self-validating system for structural confirmation.

Caption: Integrated workflow for the spectroscopic validation of a novel compound.

Conclusion

This guide establishes a robust, predictive framework for the complete spectroscopic characterization of this compound. By integrating the precise mass determination from HRMS, functional group identification from ATR-IR, and detailed connectivity mapping from ¹H and ¹³C NMR, researchers can confidently confirm the structure and purity of this molecule. The detailed, causality-driven protocols herein serve as a standard operating procedure that ensures data integrity and reproducibility, forming an authoritative basis for further investigation in drug development and chemical research.

References

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. Retrieved from [Link]

-

Gauten, T., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]

-

NIST. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. Retrieved from [Link]

-

ResearchGate. (2021). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

-

Dalton Transactions. (2014). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Retrieved from [Link]

-

Spectroscopy Online. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

-

Bélanger, P. M. (1979). Electron impact induced fragmentation of some 1-substitutedtrans-2-phenylcyclopropane compounds. Biological Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Direct Analysis of Solid-Phase Carbohydrate Polymers by Infrared Multiphoton Dissociation Reaction. Retrieved from [Link]

-

Semantic Scholar. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Supporting Information. (n.d.). Copies of 1H and 13C NMR Spectra of Products. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-CYANO-ALPHA-TERT.-BUTYL-STYRENE 13C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray ionization high-resolution mass spectrometry (ESI HRMS) data. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2018). IR Spectra of Carbonyl Compounds. Retrieved from [Link]

-

Oreate AI. (2026). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). Retrieved from [Link]

-

PubChem. (n.d.). 2-Tert-butyl-5-(2-methylprop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Tert-butylphenyl)propan-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Tert-butylphenol 1H NMR. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 4-tert-Butyl-4′-(4-methoxyphenyl)-3′-(4-methylphenyl)-1,2,3,4-tetrahydrospiro[naphthalene-2,5′-[6][7]oxazol]-1-one. Retrieved from [Link]

-

Organic Letters. (2023). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylaniline(769-92-6) 1H NMR spectrum [chemicalbook.com]

- 6. 4-TERT-BUTYLANISOLE(5396-38-3) 1H NMR spectrum [chemicalbook.com]

- 7. mt.com [mt.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 10. unige.ch [unige.ch]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS) - Oreate AI Blog [oreateai.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. Sci-Hub. Electron impact induced fragmentation of some 1-substitutedtrans-2-phenylcyclopropane compounds / Biological Mass Spectrometry, 1979 [sci-hub.st]

- 18. youtube.com [youtube.com]

13C NMR characterization of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

An In-Depth Technical Guide to the ¹³C NMR Characterization of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound represents a molecule of significant interest, combining several key structural motifs: a sterically demanding tert-butyl group, a substituted aromatic ring, a strained cyclopropane core, and a reactive carbohydrazide moiety. This unique combination presents a compelling challenge for spectroscopic analysis. This guide provides a comprehensive, field-tested framework for the characterization of this molecule using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, moving from foundational principles to practical application. Our focus is not merely on the data but on the underlying causality—the "why" behind the spectral observations—to empower researchers in their own analytical endeavors.

Pillar 1: Foundational Principles of ¹³C NMR in the Context of the Target Molecule

¹³C NMR spectroscopy is a powerful tool that provides information about the carbon skeleton of a molecule. Unlike ¹H NMR, the low natural abundance (about 1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it less sensitive, necessitating advanced acquisition techniques.[1] In a standard proton-decoupled experiment, each unique carbon atom in a molecule produces a single sharp signal, with its position on the spectrum (the chemical shift, δ) being highly dependent on its electronic environment.[2]

For this compound, the key influencing factors on the chemical shifts are:

-

Hybridization and Electronegativity: The sp²-hybridized carbons of the phenyl ring and the carbonyl group will resonate at a lower field (higher ppm) than the sp³-hybridized carbons of the cyclopropane and tert-butyl groups.[3] Furthermore, the electronegative oxygen and nitrogen atoms in the carbohydrazide group will deshield the adjacent carbonyl carbon, shifting it significantly downfield.[3]

-

Ring Strain and Anisotropy: The cyclopropane ring is a unique feature. Its high degree of ring strain and the associated rehybridization of the carbon orbitals cause the cyclopropyl carbons to be highly shielded, appearing at an unusually high field (low ppm) in the spectrum.[4] Unsubstituted cyclopropane itself has a negative chemical shift of -2.7 ppm.[4] The magnetic anisotropy of the phenyl ring will also influence the chemical shifts of the attached cyclopropyl carbons.

-

Substituent Effects: The electron-donating tert-butyl group and the cyclopropyl ring will influence the chemical shifts of the aromatic carbons in predictable ways. Similarly, the phenyl and carbohydrazide substituents will deshield the attached cyclopropyl carbons, shifting them downfield relative to unsubstituted cyclopropane.

Pillar 2: Predictive Analysis of the ¹³C NMR Spectrum

A robust analytical process begins with a hypothesis. By dissecting the molecule into its functional components, we can predict the approximate chemical shift for each of the 10 unique carbon environments. The symmetry of the para-substituted phenyl ring means that C3'/C5' and C2'/C6' are chemically equivalent.[5]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Justification & Rationale |

| C=O | Carbonyl (Hydrazide) | 165 - 175 | Carbonyl carbons in amide and ester derivatives are strongly deshielded by the adjacent electronegative oxygen and nitrogen atoms.[3][6] |

| C4' | Aromatic (Quaternary) | 148 - 155 | The ipso-carbon attached to the bulky tert-butyl group is deshielded. The effect of an alkyl group is to deshield the attached carbon.[7] |

| C1' | Aromatic (Quaternary) | 138 - 145 | The ipso-carbon attached to the cyclopropyl group. Its chemical shift is influenced by the electronic properties of the three-membered ring. |

| C2'/C6' | Aromatic (CH) | 127 - 132 | Aromatic CH carbons ortho to the cyclopropyl substituent. |

| C3'/C5' | Aromatic (CH) | 125 - 129 | Aromatic CH carbons meta to the cyclopropyl substituent and ortho to the tert-butyl group.[8] |

| C(t-Bu) | Quaternary Alkyl | 34 - 38 | The quaternary carbon of the tert-butyl group is a typical sp³ carbon in this region.[9] |

| CH₃(t-Bu) | Primary Alkyl | 30 - 33 | The three equivalent methyl carbons of the tert-butyl group. Their high degree of symmetry results in a single, often intense, signal.[9][10] |

| C1 | Cyclopropyl (CH) | 22 - 28 | This methine carbon is attached to both the deshielding phenyl ring and the electron-withdrawing carbonyl group, shifting it significantly downfield relative to a typical cyclopropyl carbon.[11] |

| C2 | Cyclopropyl (CH₂) | 15 - 20 | This methylene carbon is adjacent to the phenyl-substituted carbon, experiencing a moderate downfield shift.[11] |

| C3 | Cyclopropyl (CH) | 10 - 15 | This methine carbon is attached to the electron-withdrawing carbonyl group, causing a downfield shift from the highly shielded cyclopropane baseline.[12] |

Note: Predicted values are estimates. Actual values will depend on the solvent and experimental conditions.

Pillar 3: A Self-Validating Experimental Protocol

The trustworthiness of spectral data is built upon a rigorous and well-documented experimental methodology. The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.

Step 1: Sample Preparation

-

Mass Determination: Accurately weigh 15-25 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.

Step 2: NMR Data Acquisition

This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.

-

Instrument Tuning and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune and match the ¹³C probe to the sample. Causality: Locking ensures field stability during the experiment, while tuning maximizes the instrument's sensitivity for the ¹³C nucleus.

-

Set Up a Proton-Decoupled ¹³C Experiment:

-

Pulse Program: Select a standard quantitative ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments). Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each carbon and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Spectral Width (SW): Set a wide spectral width of approximately 240-250 ppm (e.g., from -10 ppm to 230 ppm). Causality: This ensures all expected signals, from the shielded cyclopropyl carbons to the highly deshielded carbonyl carbon, are captured within the spectrum.

-

Number of Scans (NS): Set the number of scans to a minimum of 1024. Causality: Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio, especially for the non-protonated (quaternary) carbons which do not benefit as much from NOE.

-

Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds. For fully quantitative results, especially for quaternary carbons, a longer delay (5-10 seconds) is recommended. Causality: This delay allows the carbon nuclei to return to thermal equilibrium between pulses. A sufficiently long D1 is essential for ensuring that the signal intensities are proportional to the number of carbons they represent.

-

Step 3: Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages of ¹³C NMR characterization.

Pillar 4: Spectral Interpretation and Advanced Considerations

Once the spectrum is acquired, the final step is to assign the observed peaks to the specific carbons in the molecule, using the predicted values in Table 1 as a guide.

-

Quaternary Carbons: The signals for the four quaternary carbons (C1', C4', C(t-Bu), and C=O) will typically be of lower intensity than the protonated carbons. This is due to their longer relaxation times and a reduced NOE enhancement.

-

DEPT Analysis: To unambiguously distinguish between CH, CH₂, and CH₃ groups, performing Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) is highly recommended.

-

DEPT-90: Will only show signals for CH carbons (C1, C2'/C6', C3'/C5').

-

DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (C2).

-

-

Stereochemistry: The described molecule possesses a stereocenter at C1 of the cyclopropane ring. If the synthesis produces a racemic mixture, this will not affect the ¹³C NMR spectrum. However, if diastereomers are possible (e.g., through substitution at C2 or C3), this would result in a doubling of the signals for the cyclopropane ring and potentially other nearby carbons.

By integrating a strong theoretical foundation with a meticulous experimental approach, researchers can confidently utilize ¹³C NMR spectroscopy to verify the structure of this compound, providing the critical data necessary for publication, patent filing, and the advancement of their scientific programs.

References

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES . Defense Technical Information Center. [Link]

-

13C nmr spectrum of cyclopropane C3H6 . Doc Brown's Chemistry. [Link]

-

13C NMR Chemical Shift . Oregon State University. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study . International Journal of Chemoinformatics and Chemical Engineering. [Link]

-

13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... . ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]

-

t-Butyl group towers over other 1H resonances . ACD/Labs. [Link]

-

Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone . Annals of Magnetic Resonance. [Link]

-

13C-NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

13-C NMR - How Many Signals . Master Organic Chemistry. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes . eLife. [Link]

-

Why do t-butyl and isopropyl groups deshield the ipso carbon in C13 NMR more than a Me group? . Chemistry Stack Exchange. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 4-tert-Butylaniline(769-92-6) 13C NMR [m.chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

Mass spectrometry of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometric behavior of this compound. As no direct literature on the mass spectrometry of this specific molecule is currently available, this document leverages first principles of mass spectrometry and established fragmentation patterns of analogous structures to construct a predictive framework. This approach offers researchers and drug development professionals a robust, scientifically-grounded tool for identifying and characterizing this novel compound.

Introduction and Structural Rationale

This compound is a molecule of interest that combines three key structural motifs: a sterically bulky 4-tert-butylphenyl group, a strained cyclopropane ring, and a reactive carbohydrazide functional group. The mass spectrometric analysis of such a compound is non-trivial, as its fragmentation is governed by the interplay between these distinct chemical entities. Understanding the likely cleavage points is paramount for unambiguous structural confirmation and for metabolism or degradation studies.

This guide will detail the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide a validated experimental protocol for its analysis, and present the expected data in a clear, structured format.

Predicted Mass Spectrometry Analysis

The analysis begins with the molecule's fundamental properties.

-

Molecular Formula: C₁₄H₂₀N₂O

-

Monoisotopic Mass: 232.1576 g/mol

-

Key Structural Features:

-

tert-Butylphenyl group: Prone to benzylic cleavage and loss of a tert-butyl cation or radical.

-

Cyclopropane ring: A high-energy, three-membered ring susceptible to ring-opening upon ionization.

-

Carbohydrazide group: Contains multiple heteroatoms (N, O) that can direct fragmentation pathways through charge stabilization.

-

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M⁺•) is expected to be observed at m/z 232.

The primary fragmentation pathways are predicted to be driven by the stabilization of charge and the formation of stable neutral losses. The most plausible cleavages are outlined below and illustrated in the subsequent diagram.

-

Benzylic Cleavage (Pathway A): The bond between the cyclopropane ring and the phenyl ring is a likely point of initial cleavage. This benzylic fission is highly favorable as it leads to the formation of a stable tropylium-like ion or a resonance-stabilized benzylic cation.

-

Fragment A1: Loss of the cyclopropanecarbohydrazide radical leads to the formation of the 4-tert-butylbenzyl cation at m/z 147 . This is predicted to be a highly abundant ion.

-

Fragment A2: Subsequent loss of a methyl radical from the tert-butyl group (m/z 147 -> m/z 132) is a common fragmentation for tert-butyl substituted aromatics.

-

-

Alpha Cleavage adjacent to Carbonyl (Pathway B): Cleavage of the bond between the carbonyl carbon and the cyclopropane ring is another classic fragmentation mechanism for carbonyl compounds.

-

Fragment B1: This cleavage results in the formation of the cyclopropanecarbonylium ion at m/z 69 .

-

Fragment B2: The alternative fragment, the [M-C₃H₃O]⁺• radical cation at m/z 177 , may also be observed.

-

-

Cleavage within the Hydrazide Moiety (Pathway C): The N-N bond in the carbohydrazide group is relatively weak and can be a site of fragmentation.

-

Fragment C1: Cleavage of the N-N bond can lead to the formation of the 2-(4-tert-butylphenyl)cyclopropanecarbonylium ion at m/z 217 , resulting from the loss of the •NH₂ radical.

-

Caption: Predicted EI fragmentation pathways for this compound.

Predicted Electrospray Ionization (ESI) Analysis

ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules. It is expected to produce a prominent pseudomolecular ion with minimal fragmentation, making it ideal for accurate mass determination.

-

Positive Ion Mode ([M+H]⁺): The carbohydrazide group is basic and will readily accept a proton, leading to a strong signal for the protonated molecule, [M+H]⁺, at m/z 233.1654 . Depending on the solvent system, sodium adducts ([M+Na]⁺ at m/z 255.1473) may also be observed.

-

Negative Ion Mode ([M-H]⁻): The N-H protons of the hydrazide are sufficiently acidic to be abstracted under basic conditions, yielding the deprotonated molecule, [M-H]⁻, at m/z 231.1497 .

In-source fragmentation can be induced in ESI by increasing the cone voltage. This would likely result in the loss of stable neutral molecules like ammonia (NH₃) or water (H₂O) from the protonated precursor.

Experimental Protocol: A Validated Workflow

This section provides a detailed methodology for the analysis of this compound using both GC-MS (for EI) and LC-MS (for ESI).

General Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions from the stock solution to prepare working solutions in the range of 1-10 µg/mL. The final solvent should be compatible with the chosen analytical technique (e.g., methanol for LC-MS, dichloromethane for GC-MS).

GC-MS Protocol for EI Analysis

This method is suitable for observing the detailed fragmentation pattern.

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

GC Conditions:

-

Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-450.

-

Scan Rate: 2 scans/sec.

-

LC-MS Protocol for ESI Analysis

This method is ideal for accurate mass determination and analysis in complex matrices.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

MS Conditions:

-

Ionization Mode: ESI Positive and Negative (separate runs).

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 600 L/hr, temperature at 350 °C.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode. For further structural elucidation, a data-dependent acquisition (DDA) or tandem MS (MS/MS) experiment can be performed on the precursor ions (m/z 233.16 in positive mode).

-

Caption: A generalized workflow for the mass spectrometric analysis of the target compound.

Summary of Predicted Key Ions

The following table summarizes the most significant ions predicted to be observed in the mass spectra of this compound.

| Ion Type | Predicted m/z | Proposed Formula | Ionization Mode | Notes |

| Molecular Ion | 232.1576 | [C₁₄H₂₀N₂O]⁺• | EI | The parent radical cation. |

| Protonated Molecule | 233.1654 | [C₁₄H₂₁N₂O]⁺ | ESI (+) | Expected base peak for accurate mass determination. |

| Deprotonated Molecule | 231.1497 | [C₁₄H₁₉N₂O]⁻ | ESI (-) | Confirmatory ion in negative mode. |

| Fragment Ion | 217.1494 | [C₁₄H₁₉NO]⁺ | EI | Loss of •NH₂ from the molecular ion. |

| Fragment Ion | 147.1174 | [C₁₁H₁₅]⁺ | EI | Highly stable 4-tert-butylbenzyl cation from benzylic cleavage. |

| Fragment Ion | 69.0340 | [C₄H₅O]⁺ | EI | Cyclopropanecarbonylium ion from alpha cleavage. |

Conclusion

This guide establishes a robust predictive framework for the mass spectrometric analysis of this compound. By dissecting the molecule into its constituent parts and applying established principles of fragmentation, we have proposed the key ions and pathways that are critical for its identification. The detailed EI and ESI protocols provide a clear, actionable plan for researchers to acquire high-quality data. This document serves as a foundational reference for any future analytical work on this compound, ensuring that its structural characterization is both efficient and reliable.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (General principles of benzylic cleavage).

- Duddeck, H., & Krief, A. (2018). Structure Elucidation by Modern NMR and Mass Spectrometry. In Structure Elucidation by Modern NMR (pp. 1-13). Springer, Berlin, Heidelberg. (Discusses alpha cleavage in carbonyls).

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard energy for EI is 70 eV).

-

Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis of Benzyl Compounds. Analytical Chemistry, 34(10), 1281–1287. Available at: [Link]

-

Shapiro, R. H. (1976). Mass spectrometry of carbonyl compounds. Organic Mass Spectrometry, 11(12), 1267-1271. Available at: [Link]

An In-depth Technical Guide to the Stability of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

Introduction

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is a unique molecule incorporating a strained cyclopropane ring, a reactive carbohydrazide functional group, and a bulky tert-butylphenyl substituent. This guide provides a comprehensive analysis of the inherent stability of this compound and its likely behavior under various environmental and processing conditions. Understanding the stability profile of this molecule is paramount for researchers, scientists, and drug development professionals to ensure its efficacy, safety, and shelf-life in potential therapeutic applications.

The inherent reactivity of the cyclopropane and carbohydrazide moieties suggests potential degradation pathways that must be thoroughly investigated. The presence of the 4-tert-butylphenyl group adds another layer of complexity, potentially influencing the molecule's stability through steric and electronic effects. This document will delve into the theoretical underpinnings of the stability of each functional group and synthesize this information to predict the overall stability of this compound. Furthermore, this guide outlines detailed experimental protocols for systematically evaluating its stability under conditions of thermal stress, varying pH, photolytic exposure, and oxidative challenge.

Predicted Stability Profile: A Synthesis of Functional Group Characteristics

The stability of this compound is a composite of the stabilities of its three key structural motifs: the cyclopropane ring, the carbohydrazide group, and the 4-tert-butylphenyl substituent.

The Instability of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[1][2] The internal bond angles of 60° deviate substantially from the ideal 109.5° for sp³ hybridized carbon atoms, leading to poor orbital overlap and weakened C-C bonds.[2] This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, particularly under thermal stress.[3][4][5] The driving force for these reactions is the relief of ring strain.[5]

The Reactivity of the Carbohydrazide Moiety

The carbohydrazide functional group (-CO-NH-NH₂) is known to be susceptible to several degradation pathways:

-

Hydrolysis: Like other hydrazides, the amide bond in the carbohydrazide moiety can be cleaved by hydrolysis, especially under acidic or basic conditions.[6][7][8][9] This would lead to the formation of 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid and carbohydrazide.

-

Oxidation: The hydrazine portion of the carbohydrazide is a reducing agent and can be readily oxidized.[10][11] Oxidative degradation can lead to a variety of products, depending on the oxidizing agent and reaction conditions.

-

Thermal Decomposition: Carbohydrazide itself decomposes upon melting, and heating may result in an explosion.[11][12][13]

The Influence of the 4-tert-Butylphenyl Group

The 4-tert-butylphenyl group is generally more stable than the other two moieties. However, it can still undergo degradation, particularly under photolytic and oxidative conditions.[14][15] The bulky tert-butyl group can also exert a steric hindrance effect, potentially protecting the adjacent cyclopropane ring and carbohydrazide group from certain chemical attacks.[16] Conversely, the phenyl ring can influence the electronic properties of the molecule, which may affect the reactivity of the other functional groups.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways and intrinsic stability of a molecule.[17][18][19] Based on the chemistry of the functional groups present in this compound, the following degradation studies are recommended.

Thermal Stability

Underlying Principle: The high ring strain of the cyclopropane ring makes it the most likely site of thermal degradation, leading to isomerization or ring-opening reactions.[3][4] The carbohydrazide moiety may also decompose at elevated temperatures.[11][12]

Potential Degradation Products:

-

Isomers resulting from the rearrangement of the cyclopropane ring.

-

Ring-opened products.

-

Products of carbohydrazide decomposition, such as 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid and hydrazine.

Hydrolytic Stability (Effect of pH)

Underlying Principle: The amide linkage in the carbohydrazide is susceptible to hydrolysis under both acidic and alkaline conditions.[6][7][8][9] The rate of hydrolysis is expected to be pH-dependent.

Potential Degradation Products:

-

2-(4-tert-Butylphenyl)cyclopropanecarboxylic acid.

-

Carbohydrazide.

Photostability

Underlying Principle: The aromatic phenyl ring can absorb UV light, potentially leading to photochemical degradation.[15][20] The tert-butyl group may also be susceptible to photo-oxidation.

Potential Degradation Products:

-

Phenolic compounds from the degradation of the tert-butylphenyl group.[15]

-

Products resulting from the cleavage of the bond between the phenyl ring and the cyclopropane ring.

Oxidative Stability

Underlying Principle: The hydrazine component of the carbohydrazide is a known reducing agent and is therefore susceptible to oxidation.[10][11]

Potential Degradation Products:

-

Oxidized forms of the carbohydrazide moiety.

-

Products resulting from the oxidative cleavage of the molecule.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing involves subjecting the compound to a range of stress conditions and analyzing the resulting samples at various time points.

I. General Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[20][21] Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[22]

II. Forced Degradation Experimental Workflows

The following workflows outline the experimental conditions for forced degradation studies.

A. Thermal Degradation Workflow

Caption: Workflow for Thermal Stability Testing.

B. Hydrolytic Degradation Workflow

Caption: Workflow for Photostability Testing.

D. Oxidative Degradation Workflow

Caption: Workflow for Oxidative Stability Testing.

III. Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized in tables for easy comparison. The percentage of the parent compound remaining and the percentage of each degradation product formed should be calculated at each time point under each stress condition.

Table 1: Example of Data Summary for Thermal Stability Study at 60°C

| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |

| 0 | 100 | 0 | 0 |

| 24 | 95.2 | 2.8 | 1.5 |

| 48 | 90.5 | 5.6 | 3.2 |

| 72 | 85.1 | 8.9 | 5.0 |

Conclusion

The stability of this compound is predicted to be a complex interplay of the inherent instabilities of its cyclopropane and carbohydrazide functionalities, modulated by the steric and electronic effects of the 4-tert-butylphenyl group. The proposed forced degradation studies, employing a robust stability-indicating analytical method, will provide the necessary data to elucidate the degradation pathways and establish the intrinsic stability of this molecule. This knowledge is critical for the development of stable formulations and for defining appropriate storage and handling conditions, thereby ensuring the quality, safety, and efficacy of any potential drug product.

References

-

Khan Academy. (n.d.). Stability of cycloalkanes (video). Khan Academy. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphate. ResearchGate. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Royal Society of Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Determination of carbohydrazide at trace and subtrace levels. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC - NIH. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of carbohydrazide with nitric acid. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.g.). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2016, May 18). Synthesis and Biological Significance of Fluorinated Cyclopropane-carbohydrazide based Benzylidene Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of 2,4-dithiophenobarbital. ResearchGate. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

-

Oxidation Technologies. (n.d.). Carbohydrazide Information. Oxidation Technologies. Retrieved from [Link]

-

Analytice. (n.d.). Carbohydrazide - analysis. Analytice. Retrieved from [Link]

-

NIH. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (n.d.). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. Retrieved from [Link]

-

atamankimya.com. (n.d.). CARBOHYDRAZIDE. Ataman Kimya. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link]

-

Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Wikipedia. Retrieved from [Link]

-

YouTube. (2018, April 23). Stability of Cycloalkanes - Angle Strain. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Wikipedia. Retrieved from [Link]

-

MDPI. (2022, February 3). Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts. MDPI. Retrieved from [Link]

-

LCGC North America. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2019, September 18). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-tert-Butylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. ACS Publications. Retrieved from [Link]

-

PMC - NIH. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oxidationtech.com [oxidationtech.com]

- 12. atamankimya.com [atamankimya.com]

- 13. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajrconline.org [ajrconline.org]

- 18. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Carbohydrazide - analysis - Analytice [analytice.com]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Potential Biological Activity of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles, structure-activity relationship (SAR) analysis to postulate its therapeutic potential. By dissecting the molecule into its core functional components—the 4-tert-butylphenyl group, the cyclopropane ring, and the carbohydrazide moiety—we infer a probable spectrum of bioactivity. This guide is intended to serve as a foundational resource for researchers, offering a scientifically-grounded rationale for initiating investigation into this compound and providing detailed, actionable experimental protocols to systematically evaluate its hypothesized biological effects.

Introduction: Deconstructing this compound for Bioactivity Prediction

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound represents an intriguing, yet uncharacterized, molecule. Its chemical architecture, a unique amalgamation of three distinct pharmacophoric motifs, suggests a high probability of diverse biological activities. This guide will proceed by examining each of these structural components to build a logical framework for predicting its potential therapeutic applications.

-

The 4-tert-Butylphenyl Moiety: This bulky, lipophilic group is a common feature in pharmacologically active compounds. Its presence can influence a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets within biological targets. Notably, related structures like 2,4-di-tert-butylphenol are known to possess antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3]. Furthermore, the N-(4-tert-butylphenyl) scaffold has been identified in potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling[4].

-

The Cyclopropane Ring: This three-membered carbocycle is a "strained" ring system, a feature that often imparts unique biological properties. Compounds containing a cyclopropane ring exhibit a wide array of bioactivities, including enzyme inhibition, as well as antimicrobial, antifungal, antiviral, and antitumor effects[5][6][7][8]. A particularly relevant activity of cyclopropylamines is the mechanism-based inhibition of monoamine oxidases (MAOs), enzymes critical in the metabolism of neurotransmitters[9][10].

-

The Carbohydrazide Moiety: The hydrazide functional group and its derivatives, hydrazones, are privileged structures in medicinal chemistry. They are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects[11].

Based on this structural analysis, we hypothesize that this compound may exhibit one or more of the following biological activities:

-

Monoamine Oxidase (MAO) Inhibition: Drawing parallels with other cyclopropane-containing compounds.

-

Antimicrobial Activity: Based on the contributions of all three structural motifs.

-

Anticancer Activity: A potential synergistic effect of the cyclopropane and carbohydrazide moieties.

This guide will now delve into the theoretical underpinnings of these potential activities and provide detailed experimental workflows to validate these hypotheses.

Hypothesized Biological Activity I: Monoamine Oxidase (MAO) Inhibition

2.1. Mechanistic Rationale

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine[12][13]. Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease[14].

Cyclopropylamines are a known class of mechanism-based MAO inhibitors[9][10]. The high reactivity of the strained cyclopropane ring is thought to be central to their inhibitory action. We postulate that this compound, which contains a cyclopropane ring, may act as an inhibitor of MAO-A and/or MAO-B.

2.2. Proposed Signaling Pathway

Caption: Proposed mechanism of MAO inhibition.

2.3. Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric assay to determine the IC50 values of this compound against human recombinant MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

This compound

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the test compound or positive control at various concentrations to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Prepare a detection cocktail containing the MAO substrate, HRP, and Amplex® Red reagent.

-

Initiate the reaction by adding the detection cocktail to all wells.

-

Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at kinetic intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Hypothesized Biological Activity II: Antimicrobial Activity

3.1. Mechanistic Rationale